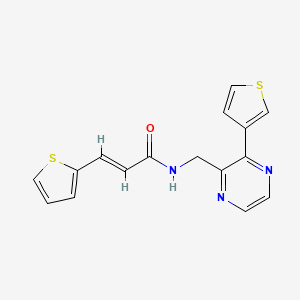

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide

Description

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is an organic compound that features thiophene and pyrazine rings

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS2/c20-15(4-3-13-2-1-8-22-13)19-10-14-16(18-7-6-17-14)12-5-9-21-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBETMVYLSCSR-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves the following steps:

Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a thiophene derivative.

Introduction of the pyrazine ring: This step involves the coupling of the acrylamide intermediate with a pyrazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The thiophene and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene or pyrazine derivatives.

Scientific Research Applications

The compound has been investigated for its antimicrobial properties . A study highlighted the synthesis of thiophene-bearing derivatives, including those related to pyrazole, which demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong efficacy against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Moreover, research has indicated that derivatives of this compound exhibit antinociceptive activity , suggesting potential in pain management therapies. In a mouse model of neuropathic pain, the compound was tested for its ability to relieve pain induced by oxaliplatin, showing promising results in modulating the α7 nicotinic acetylcholine receptor (nAChR) . This highlights its potential role as a therapeutic agent in treating neuropathic pain.

Synthesis and Chemical Properties

The synthesis of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves multi-step reactions that integrate thiophene and pyrazine moieties. The synthetic routes often utilize methodologies such as:

- Condensation reactions involving thiophene derivatives.

- Hybridization techniques that combine various heterocycles to enhance biological activity.

The compound's molecular structure includes key functional groups that contribute to its reactivity and biological interactions. Its molecular formula is C15H14N2S2, with a molecular weight of approximately 298.41 g/mol.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

These findings support the potential application of this compound in developing new antimicrobial agents and analgesics.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. For example, if it is used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

(E)-3-(thiophen-2-yl)acrylamide: Lacks the pyrazine ring.

N-(pyrazin-2-yl)methylacrylamide: Lacks the thiophene rings.

Uniqueness

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is unique due to the presence of both thiophene and pyrazine rings, which can confer distinct electronic and steric properties, potentially leading to unique biological activities or material properties.

Biological Activity

(E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antinociceptive effects, antimicrobial properties, and mechanisms of action based on recent studies.

Chemical Structure

The compound can be represented as follows:

This structure features a thiophene moiety and a pyrazine derivative, which are known to influence various biological activities.

Antinociceptive Activity

Recent studies have demonstrated the antinociceptive properties of compounds structurally related to this compound. For instance, DM497, a related compound, was tested in a mouse model of oxaliplatin-induced neuropathic pain. The study revealed that DM497 exhibited significant pain-relieving effects, potentially through modulation of the α7 nicotinic acetylcholine receptor (nAChR) and inhibition of voltage-gated N-type calcium channels (Ca V 2.2) .

The antinociceptive mechanism appears to involve:

- Inhibition of α7 nAChRs : This receptor is implicated in pain signaling pathways.

- Inhibition of Ca V 2.2 channels : Reducing calcium influx can diminish neurotransmitter release and subsequent pain signaling.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of thiophene-bearing compounds, including derivatives similar to this compound. These studies assessed minimum inhibitory concentrations (MICs) against various pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

The results indicate that these derivatives exhibit significant antimicrobial activity, outperforming standard antibiotics in certain assays .

Biofilm Inhibition

Additionally, these compounds demonstrated substantial antibiofilm activity against Staphylococcus species, indicating their potential utility in treating biofilm-associated infections .

Case Studies and Research Findings

- Antinociceptive Studies : The evaluation of DM497 revealed a reduction in pain behaviors in mice subjected to chemotherapy-induced neuropathic pain. The study highlighted the compound's ability to modulate specific receptors involved in pain pathways .

- Antimicrobial Efficacy : A series of thiophene-based derivatives were synthesized and tested against common bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional treatments .

Q & A

Q. What are the common synthetic routes for (E)-3-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide?

Q. What in vitro and in vivo models are used to evaluate the biological activity of this compound?

Methodology :

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values reported for analogs: 12–45 μM) and FRAP assays (absorbance at 593 nm) .

- Anti-inflammatory Models : Carrageenan-induced paw edema in rodents (dose-dependent reduction in edema volume at 50–100 mg/kg) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, IC₅₀ ~20–50 μM) .

Key Findings :

Q. What analytical techniques are critical for characterizing this compound?

Methodology :

- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., E-configuration via J = 15.75 Hz coupling in vinylic protons) .

- HPLC : Purity assessment (e.g., 98.1% purity under 70% methanol/0.5% H₃PO₄ conditions) .

- HRMS : Accurate mass determination (e.g., [M+H]⁺ observed within 0.1 ppm of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodology :

- DoE (Design of Experiments) : Vary catalysts (e.g., DBU vs. piperidine), solvents (polar aprotic vs. toluene), and temperature gradients .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–2 hours vs. 6 hours under reflux) while maintaining >90% E-selectivity .

- Catalyst Screening : Enantioselective catalysts like chiral amines or organocatalysts for asymmetric acrylamide synthesis (reported ee >85% in analogs) .

Q. How do structural modifications (e.g., substituents on thiophene/pyrazine) affect bioactivity?

Methodology :

- SAR Studies : Compare analogs with electron-withdrawing (e.g., -CF₃) vs. electron-donating (e.g., -OCH₃) groups.

-

Example : Trifluoromethyl groups enhance metabolic stability (t₁/₂ increased by 2–3×) but reduce solubility .

- Computational Modeling : Docking studies (e.g., COX-2 binding affinity correlates with anti-inflammatory potency) .

Data Table : Bioactivity of Structural Analogs

Substituent Antioxidant IC₅₀ (μM) Anti-inflammatory (% Edema Reduction) -OCH₃ 18.2 62% -CF₃ 35.6 48% -Cl 22.1 55%

Q. How can contradictions in toxicity data (e.g., missing SDS information vs. in vivo safety) be resolved?

Methodology :

Q. What mechanistic pathways explain the compound’s formation and reactivity?

Methodology :

- Kinetic Studies : Monitor acrylamide formation via LC-MS/MS, identifying intermediates like Schiff bases .

- Radical Trapping : ESR spectroscopy detects thiophene-derived radicals during thermal degradation .

Q. What safety protocols are recommended for handling this acrylamide derivative?

Methodology :

Q. How can supramolecular interactions (e.g., crystal packing) be analyzed to predict solubility?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.